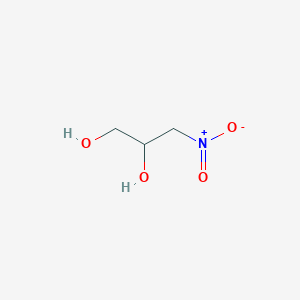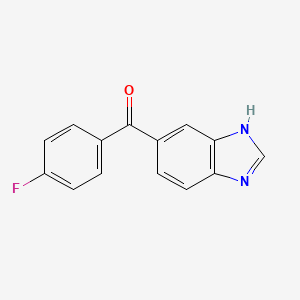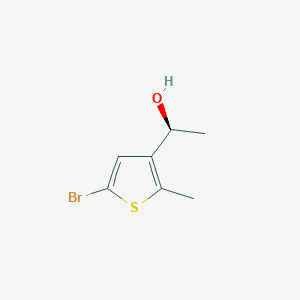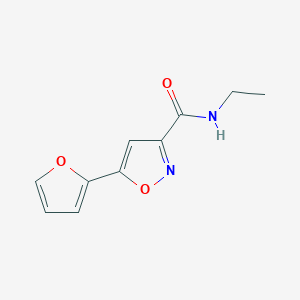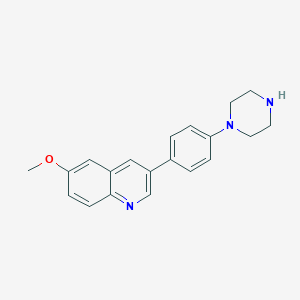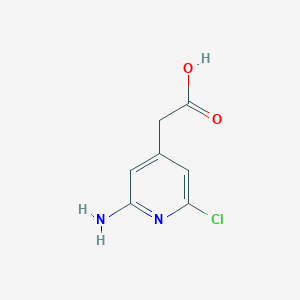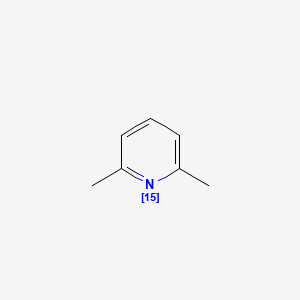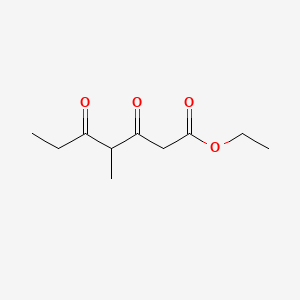![molecular formula C16H26NO5P B13438614 O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a phosphinyl group attached to the amino acid L-tyrosine. Organophosphorus compounds have a wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method is the use of halogenophosphines and organometallic reagents. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be employed to introduce the phosphinyl group . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phosphinyl group would yield phosphine oxides, while substitution reactions could produce a variety of phosphinyl derivatives.
Applications De Recherche Scientifique
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be used to study the role of phosphinyl groups in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of organophosphorus compounds includes their use as enzyme inhibitors or in drug design.
Industry: The compound may be used in the development of new materials with unique properties, such as flame retardants or plasticizers.
Mécanisme D'action
The mechanism by which O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine exerts its effects involves the interaction of the phosphinyl group with molecular targets. The phosphinyl group can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, inhibiting their activity by forming stable complexes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-serine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-threonine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-phenylalanine
Uniqueness
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The phenolic hydroxyl group of L-tyrosine can participate in additional hydrogen bonding and interactions, making this compound distinct from its analogs.
Propriétés
Formule moléculaire |
C16H26NO5P |
|---|---|
Poids moléculaire |
343.35 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H26NO5P/c1-11(16(2,3)4)21-23(5,20)22-13-8-6-12(7-9-13)10-14(17)15(18)19/h6-9,11,14H,10,17H2,1-5H3,(H,18,19)/t11?,14-,23?/m0/s1 |
Clé InChI |
LZVJUEONDNQXEO-BDEOMKBGSA-N |
SMILES isomérique |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


